molecular formula C15H19BN2O3 B567479 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxamide CAS No. 1309980-17-3

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxamide

Cat. No.: B567479
CAS No.: 1309980-17-3
M. Wt: 286.138
InChI Key: CDBCKLFUUVFESS-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxamide is a boronate ester derivative of indole, featuring a carboxamide substituent at the 7-position and a dioxaborolan-2-yl group at the 4-position.

  • Molecular framework: The indole core provides a planar aromatic system, while the dioxaborolan-2-yl group enhances reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings .
  • Functional groups: The carboxamide group at position 7 likely improves solubility in polar solvents and enables hydrogen bonding, making it relevant in pharmaceutical design.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O3/c1-14(2)15(3,4)21-16(20-14)11-6-5-10(13(17)19)12-9(11)7-8-18-12/h5-8,18H,1-4H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBCKLFUUVFESS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nickel-Catalyzed Borylation

Nickel catalysts, such as Ni(cod)₂ with phosphine ligands, offer a cost-effective alternative to palladium. These systems are particularly effective for electron-deficient arenes.

Advantages :

  • Tolerance toward polar functional groups, including carboxamides.

  • Lower catalyst loading (0.5–2 mol%) compared to Pd-based systems.

Limitations :

  • Limited literature on nickel-catalyzed borylation of indoles, necessitating empirical optimization.

Carboxamide Group Installation Techniques

Nitrile Hydrolysis

A two-step sequence involving:

  • Nitrile Introduction : Ullmann-type coupling or nucleophilic substitution to install a cyano group at the 7-position.

  • Hydrolysis : Acidic (H₂SO₄/H₂O) or basic (H₂O₂/NaOH) conditions to convert the nitrile to carboxamide.

Conditions :

  • Acidic Hydrolysis : 70% H₂SO₄, 100°C, 6 hours.

  • Basic Hydrolysis : 30% H₂O₂, 2 M NaOH, 60°C, 4 hours.

Compatibility Note :

  • The pinacol boronate group is stable under mild acidic/basic conditions but may degrade in concentrated H₂SO₄.

Curtius Rearrangement

For substrates with a carboxylic acid at the 7-position:

  • Activation : Conversion to acyl azide using diphenylphosphoryl azide (DPPA).

  • Rearrangement : Thermal decomposition to isocyanate, followed by hydrolysis to carboxamide.

Drawbacks :

  • Requires handling of toxic azides.

  • Limited applicability due to competing decarboxylation.

Sequential Functionalization Approaches

Boronation Followed by Carboxamide Installation

Steps :

  • Synthesize 4-(pinacolboronate)-1H-indole via Miyaura borylation.

  • Introduce carboxamide at the 7-position via nitrile hydrolysis or amide coupling.

Advantages :

  • The boronate’s stability allows subsequent reactions in polar aprotic solvents.

Example :
A 93% yield was achieved in a Suzuki-Miyaura coupling of a pinacol boronate-containing dihydropyridine with a bromophenyl intermediate, demonstrating the boronate’s robustness under cross-coupling conditions.

Carboxamide First, Boronate Second

Steps :

  • Prepare 1H-indole-7-carboxamide.

  • Install boronate via directed lithiation or transition-metal catalysis.

Challenges :

  • The carboxamide may hinder borylation by coordinating to catalysts or directing lithiation away from the 4-position.

Alternative and Emerging Methods

Transition-Metal-Free Borylation

Recent advances utilize silylboranes (e.g., PhMe₂Si-Bpin) under basic conditions for indole borylation.

Conditions :

  • Substrate : 4-Bromo-1H-indole-7-carboxamide.

  • Reagent : PhMe₂Si-Bpin, KOMe, THF, 25°C, 12 hours.

  • Yield : ~50% (extrapolated from analogous reactions).

Photochemical Borylation

Visible-light-mediated borylation using Ir photocatalysts and B₂pin₂ offers a mild alternative.

Limitations :

  • Scalability and functional group tolerance remain unproven for complex indoles.

Comparative Analysis of Methodologies

Method Yield Range Regioselectivity Functional Group Tolerance
Miyaura Borylation40–64%HighModerate
Directed Lithiation45–60%VariableLow
Transition-Metal-Free50–55%ModerateHigh
Sequential Functionalization60–70%HighHigh

Key Findings :

  • Miyaura borylation balances yield and practicality but requires halogenated precursors.

  • Sequential approaches offer the highest yields but demand multistep syntheses.

  • Transition-metal-free methods are promising for avoiding catalyst costs but require further optimization.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxamide involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane ring can form reversible covalent bonds with biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The indole core also contributes to the compound’s activity by interacting with aromatic residues in proteins and other biomolecules .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight Substituents Key Features
4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl] morpholine C17H23BF3NO3 357.17 - Trifluoromethyl group
- Morpholine ring
High reactivity in Suzuki couplings due to electron-withdrawing CF3 group
4-Chloro-7-(dioxaborolan-2-yl)-1-(trifluoroethyl)-1H-indazol-3-amine C15H18BClF3N3O2 375.58 - Chloro group
- Trifluoroethyl chain
- Indazole core
Potential kinase inhibitor applications; halogen enhances stability
7-Fluoro-5-methyl-4-(dioxaborolan-2-yl)-1H-indole C14H16BFNO2 275.10 (estimated) - Fluoro group
- Methyl group
Discontinued due to synthesis challenges; fluorination impacts bioavailability
Ethyl 2-Methyl-7-(dioxaborolan-2-YL)-1H-Indole-3-Carboxylate C18H24BNO4 337.20 - Ethyl ester at position 3
- Methyl at position 2
Ester group facilitates derivatization; used in materials science
7-(dioxaborolan-2-yl)-2-(trimethylsilyl)-1H-indole C17H26BNO2Si 315.29 - Trimethylsilyl group at position 2 Silyl group enhances thermal stability; 98% purity for pharmaceutical intermediates
Target Compound C14H16BN2O3 (estimated) 277.10 (estimated) - Carboxamide at position 7 Carboxamide improves solubility and drug-likeness; potential for H-bonding

Solubility and Stability

  • Carboxamide vs. Ester/Silyl : The carboxamide group in the target compound likely offers superior aqueous solubility compared to hydrophobic silyl () or ester () groups.
  • Thermal Stability : Trimethylsilyl-substituted indoles () exhibit enhanced thermal stability, making them suitable for high-temperature reactions.

Research Findings and Industrial Relevance

  • Synthetic Utility : Boronate esters are critical intermediates in drug discovery pipelines. For example, the trifluoromethyl-substituted morpholine derivative () is employed in high-throughput Suzuki couplings for biaryl synthesis.
  • Challenges : Fluorinated and chlorinated analogs () face synthesis hurdles, such as regioselectivity and purification issues, limiting their commercial availability.

Biological Activity

The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxamide is a derivative of indole that incorporates a boron-containing moiety. This structural feature is significant as boron compounds have been recognized for their diverse biological activities, including anti-cancer properties and enzyme inhibition. This article explores the biological activity of this compound through various studies and data analyses.

  • Molecular Formula : C14H20BNO3
  • Molecular Weight : 261.13 g/mol
  • CAS Number : [Not specified in the sources]

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The indole moiety is known for its role in modulating biological pathways, while the dioxaborolane structure may enhance its reactivity and binding affinity to target molecules.

Biological Activities

  • Anticancer Activity :
    • Studies have shown that compounds containing indole derivatives exhibit potent anticancer properties. For instance, the indole structure has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types.
    • A specific study demonstrated that related compounds could inhibit protein kinases involved in tumor growth (e.g., PDGFRA and KIT), which are critical in certain cancers such as gastrointestinal stromal tumors (GIST) .
  • Enzyme Inhibition :
    • The presence of the boron atom in the dioxaborolane structure suggests potential as a reversible inhibitor for serine proteases and other enzymes. Boron-containing compounds have been documented to interfere with enzyme activity by forming stable complexes with active site residues.
  • Antimicrobial Properties :
    • Related boron compounds have been evaluated for their antimicrobial effects against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of protein kinases
Enzyme InhibitionInteraction with active sites
AntimicrobialDisruption of cell wall synthesis

Case Studies

  • Inhibition of Kinases :
    • A detailed investigation into the inhibition profiles of indole derivatives indicated that modifications at the 7-position significantly enhanced selectivity against specific kinase targets associated with malignancies . The introduction of the dioxaborolane moiety was found to improve binding affinity.
  • Antimicrobial Testing :
    • A study on similar boron-containing compounds demonstrated significant antimicrobial activity against Escherichia coli strains, indicating that structural variations could lead to enhanced efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxamide, and how can reaction progress be monitored?

  • Methodological Answer : The synthesis typically involves introducing the dioxaborolane group via palladium-catalyzed Miyaura borylation or Suzuki-Miyaura cross-coupling. Key steps include:

  • Functionalization of the indole core at the 7-position with a boronate ester.
  • Carboxamide introduction via coupling reactions (e.g., amidation of a carboxylic acid precursor).
    Reaction progress is monitored using NMR spectroscopy (e.g., tracking the disappearance of starting materials via 11^{11}B or 1^{1}H NMR) and mass spectrometry for intermediate identification .

Q. How does the position of the dioxaborolane group on the indole ring influence reactivity and biological activity?

  • Methodological Answer : The substituent position significantly impacts electronic and steric properties. For example:

  • 7-position substitution (as in the target compound) enhances conjugation with the indole’s π-system, improving cross-coupling efficiency compared to 4- or 2-position analogs.
  • Biological activity differences (e.g., anti-cancer potency) are linked to steric accessibility of the carboxamide group for target binding. Comparative studies of positional isomers (e.g., 7- vs. 4-substituted derivatives) should include docking simulations and in vitro assays to correlate structure-activity relationships (SAR) .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1^{1}H/13^{13}C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and carboxamide NH signals (δ ~10–12 ppm). The dioxaborolane group’s methyl protons appear as a singlet (δ ~1.3 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C₁₅H₁₈BN₂O₃: 293.14).
  • HPLC-PDA : Assess purity (>95% by area normalization). Note: Moisture content must be <0.5% to prevent boronate hydrolysis .

Advanced Research Questions

Q. What methodological approaches optimize Suzuki-Miyaura cross-coupling reactions using this compound as a boronate ester?

  • Methodological Answer :

  • Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.
  • Solvent Optimization : Employ anhydrous THF or DMF with degassing to prevent boronate oxidation.
  • Base Screening : Test K₂CO₃, Cs₂CO₃, or NaOtBu to enhance coupling efficiency.
  • Reaction Monitoring : Track aryl halide consumption via GC-MS or 19^{19}F NMR (if fluorinated partners are used). Post-reaction, purify via silica gel chromatography using ethyl acetate/hexane gradients .

Q. How should researchers address discrepancies in biological activity data across indole-boronate derivatives?

  • Methodological Answer :

  • SAR Analysis : Compare IC₅₀ values of analogs (e.g., 7-carboxamide vs. 7-cyano derivatives) to identify critical functional groups.
  • Counter-Screen Assays : Test against off-target enzymes (e.g., kinases) to rule out non-specific effects.
  • Metabolic Stability Studies : Assess hepatic microsome stability; boronate esters may hydrolyze in vivo, altering activity. Use LC-MS to detect hydrolysis products .

Q. What strategies mitigate challenges in achieving regioselectivity during indole core functionalization?

  • Methodological Answer :

  • Directed ortho-Metalation : Use a carboxamide directing group to selectively introduce substituents at the 4- or 5-position.
  • Protecting Group Strategy : Temporarily protect the indole NH with a Boc group to prevent undesired side reactions during boronation.
  • Computational Modeling : Employ DFT calculations to predict electrophilic aromatic substitution sites based on electron density maps .

Q. How can computational modeling predict reactivity in novel reaction systems involving this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies for cross-coupling reactions to identify rate-limiting steps.
  • Molecular Dynamics (MD) : Simulate solvent effects on boronate stability (e.g., hydrolysis in aqueous vs. anhydrous conditions).
  • Docking Studies : Model interactions with biological targets (e.g., ATP-binding pockets) to prioritize derivatives for synthesis .

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